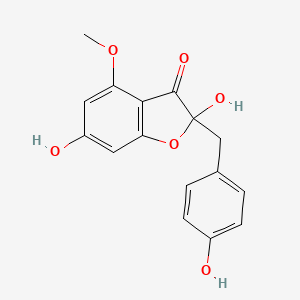
Marsupsin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the class of 1-benzofurans and is characterized by its unique structure, which includes hydroxy groups at positions 2 and 6, a 4-hydroxybenzyl group at position 2, and a methoxy group at position 4 . Marsupsin has been studied for its various medicinal properties, including antihyperglycemic and antihyperlipidemic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of marsupsin involves several steps, starting from phloroglucinol. The synthetic sequence includes controlled etherification, Friedel-Craft’s acylation, intramolecular etherification, and aldol condensation . The detailed steps are as follows:
Etherification: Phloroglucinol is refluxed in methanol with concentrated sulfuric acid to produce dimethyl ether.
Acylation: The phenol is then acylated with bromoacetyl bromide and anhydrous aluminum chloride in carbon disulfide to form acetophenone.
Intramolecular Etherification: The acetophenone undergoes intramolecular etherification with potassium carbonate in methanol to yield benzofuranone.
Aldol Condensation: Finally, benzofuranone undergoes aldol condensation with 4-methoxybenzaldehyde in the presence of potassium carbonate to produce this compound.
Industrial Production Methods: this compound can also be formulated as a phospholipid complex to enhance its bioavailability. This complex is prepared using a mechanical dispersion method, where this compound is combined with phospholipids and characterized using techniques such as transmission electron microscopy, infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Marsupsin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxy and methoxy groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Marsupsin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives and as a model compound for studying benzofuran chemistry.
Biology: this compound has been studied for its biological activities, including its role as an antioxidant and anti-inflammatory agent.
Industry: this compound is used in the formulation of herbal medicines and dietary supplements due to its medicinal properties
Mécanisme D'action
Marsupsin exerts its effects through several molecular targets and pathways:
Antihyperglycemic Activity: this compound activates glucose transport in a peroxisome proliferator-activated receptor gamma (PPARγ) mediated phosphoinositide 3-kinase (PI3K) dependent manner, enhancing glucose uptake in cells.
Antihyperlipidemic Activity: this compound reduces lipid levels in the blood by modulating lipid metabolism pathways.
Comparaison Avec Des Composés Similaires
Marsupsin is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Pterosupin: Another compound found in Pterocarpus marsupium with similar antihyperglycemic properties.
Liquiritigenin: A flavonoid with antioxidant and anti-inflammatory activities.
Marsupol: An isoflavonoid glycol with various medicinal properties.
This compound stands out due to its combination of hydroxy, methoxy, and benzyl groups, which contribute to its unique chemical and biological properties.
Propriétés
Numéro CAS |
83889-80-9 |
|---|---|
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
(2R)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3/t16-/m1/s1 |
Clé InChI |
IQTGAKWQIFFPQX-MRXNPFEDSA-N |
SMILES |
COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |
SMILES isomérique |
COC1=CC(=CC2=C1C(=O)[C@](O2)(CC3=CC=C(C=C3)O)O)O |
SMILES canonique |
COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |
Synonymes |
marsupsin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















